molecular formula C25H24N2O2 B6491525 N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide CAS No. 905675-42-5

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide

Cat. No.: B6491525
CAS No.: 905675-42-5
M. Wt: 384.5 g/mol
InChI Key: OBYJOBAQOJTTRE-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl groups contribute to its binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate biological activities, such as inhibiting enzyme function or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide is unique due to its specific combination of a pyrrolidine ring, phenyl groups, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(26-21-16-25(29)27(18-21)22-14-8-3-9-15-22)17-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,21,23H,16-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJOBAQOJTTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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